1-[4-(2-Methoxyphenoxy)but-2-ynyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Overview
Description
1-[4-(2-Methoxyphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyphenoxy)but-2-ynyl]-4-(2-methoxyphenyl)piperazine;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether. This intermediate is then reacted with piperazine to yield the desired piperazine derivative. The final step involves the formation of the oxalate salt by reacting the piperazine derivative with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1-[4-(2-Methoxyphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenoxy)but-2-ynyl]-4-(2-methoxyphenyl)piperazine;oxalic acid involves its interaction with specific molecular targets. The methoxyphenyl groups and the piperazine ring play crucial roles in binding to these targets, which may include enzymes, receptors, and other proteins. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar structural features.
1-[4-(4-Methoxyphenoxy)-2-butyn-1-yl]piperazine oxalate: A closely related compound with a different substitution pattern.
4-Benzyl-1-[4-(2-methoxyphenoxy)-2-butyn-1-yl]piperidine: Another derivative with a benzyl group.
Uniqueness
1-[4-(2-Methoxyphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate stands out due to its unique combination of methoxyphenyl groups and the butynyl chain, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.C2H2O4/c1-25-20-10-4-3-9-19(20)24-16-14-23(15-17-24)13-7-8-18-27-22-12-6-5-11-21(22)26-2;3-1(4)2(5)6/h3-6,9-12H,13-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTQTCCYWTWPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC#CCOC3=CC=CC=C3OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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